molecular formula C12H15ClFN3 B15114800 N-(3-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine

N-(3-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B15114800
M. Wt: 255.72 g/mol
InChI Key: ONJFWOFCHFGSLK-UHFFFAOYSA-N
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Description

N-(3-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine: is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of the pyrazole ring. The fluorine atom in the benzyl group enhances the compound’s chemical stability and biological activity, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole derivative with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Methylation: The final step involves the methylation of the pyrazole ring using methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(3-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(3-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets in biological systems. The fluorobenzyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine
  • N-(3-Chlorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine
  • N-(3-Methylbenzyl)-1,3-dimethyl-1H-pyrazol-4-amine

Uniqueness

N-(3-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom enhances the compound’s chemical stability and biological activity compared to its analogs. The specific positioning of the fluorine atom also influences the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15ClFN3

Molecular Weight

255.72 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H14FN3.ClH/c1-9-12(8-16(2)15-9)14-7-10-4-3-5-11(13)6-10;/h3-6,8,14H,7H2,1-2H3;1H

InChI Key

ONJFWOFCHFGSLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC(=CC=C2)F)C.Cl

Origin of Product

United States

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